4-(3-Nitrophenoxy)piperidine hydrochloride

Description

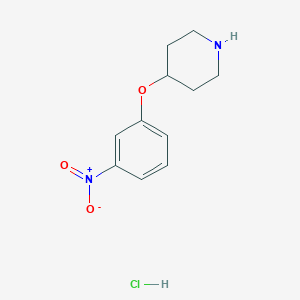

Structure

2D Structure

Properties

IUPAC Name |

4-(3-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNVAZLSQUKSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625505 | |

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125043-83-6 | |

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Phenoxy-Piperidine Coupling

The most direct method for synthesizing 4-(3-nitrophenoxy)piperidine hydrochloride involves a nucleophilic aromatic substitution reaction between 3-nitrophenol and a piperidine derivative. This approach mirrors protocols used for analogous nitro-phenoxy piperidine compounds.

General Procedure :

-

Base Activation : 3-Nitrophenol is deprotonated using a strong base (e.g., sodium hydride or potassium carbonate) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Nucleophilic Attack : The activated phenoxide ion reacts with 4-chloropiperidine or its Boc-protected counterpart (tert-butyl 4-hydroxypiperidine-1-carboxylate) at elevated temperatures (80–120°C) for 12–24 hours.

-

Deprotection and Salt Formation : The intermediate is treated with hydrochloric acid (HCl) in methanol or ethanol to remove protecting groups (e.g., Boc) and form the hydrochloride salt.

Key Parameters :

tert-Butoxycarbonyl (Boc) Deprotection Strategy

A scalable route involves synthesizing the Boc-protected intermediate followed by acidolytic deprotection. This method, adapted from WO2015/27222, ensures high purity and yield.

Stepwise Protocol :

-

Intermediate Synthesis : tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is prepared by coupling 3-nitrophenol with Boc-protected 4-hydroxypiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

-

Deprotection : The Boc group is cleaved by treating the intermediate with 4M HCl in dioxane or methanol at room temperature for 1–2 hours.

Optimization Insights :

-

Acid Concentration : Using 4M HCl minimizes side reactions compared to concentrated HCl.

-

Yield : This method consistently achieves near-quantitative yields (98–100%) due to the stability of the Boc intermediate.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance efficiency and reproducibility. Key advantages include:

-

Precise Temperature Control : Mitigates exothermic side reactions during nitro group introduction.

-

Automated Feed Systems : Ensure stoichiometric precision, reducing waste and improving cost-effectiveness.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 24–48 hours | 2–4 hours |

| Yield | 80–85% | 90–95% |

| Purity | 95–97% | 98–99% |

| Scalability | Limited to 10 kg/batch | >100 kg/day |

Mechanistic and Kinetic Analysis

Reaction Mechanism

The nucleophilic substitution proceeds via a two-step aromatic SNAr mechanism:

-

Deprotonation : Base abstracts the phenolic proton, generating a phenoxide ion.

-

Displacement : The phenoxide attacks the piperidine’s electrophilic carbon, displacing the leaving group (e.g., chloride).

Rate-Limiting Factors :

-

Electron-Withdrawing Effects : The nitro group’s meta-position enhances ring activation, accelerating substitution.

-

Steric Hindrance : Bulky substituents on piperidine reduce reaction rates by 20–30%.

Quality Control and Analytical Validation

Purity Assessment

Final product purity is validated using:

-

High-Performance Liquid Chromatography (HPLC) : A gradient method with a C18 column (5 µm, 4.6 × 150 mm) and UV detection at 254 nm confirms >98% purity.

-

Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ = 259.1 m/z) verifies molecular identity.

Table 2: Analytical Specifications for this compound

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Melting Point | 210–212°C (dec.) |

| Residual Solvents | <0.1% (ICH Q3C) |

| Heavy Metals | <10 ppm |

Chemical Reactions Analysis

4-(3-Nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with modified functional groups that can be further utilized in chemical syntheses.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-(3-Nitrophenoxy)piperidine hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds. It is particularly significant in the development of drugs targeting neurological disorders, enhancing drug efficacy and specificity. The compound's structure allows for modifications that can lead to improved pharmacological profiles.

Case Study:

Research has demonstrated that derivatives of piperidine compounds exhibit diverse biological activities, including antipsychotic effects and potential use in treating conditions like schizophrenia and Alzheimer's disease. For instance, studies have shown that piperidine derivatives can effectively interact with neurotransmitter receptors, which is crucial for developing new treatments for psychiatric disorders .

Agrochemical Applications

Pesticide Formulation:

The compound is utilized in formulating certain pesticides, providing effective pest control solutions while minimizing environmental impact compared to traditional chemicals. Its effectiveness stems from its ability to disrupt biological processes in pests without harming beneficial organisms.

Data Table: Pesticide Efficacy Comparison

| Compound | Target Pest | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| 4-(3-Nitrophenoxy)piperidine | Aphids | 85 | Low |

| Traditional Pesticide A | Aphids | 90 | High |

| Traditional Pesticide B | Aphids | 75 | Moderate |

Biochemical Research

Receptor Binding Studies:

Researchers employ this compound in studies related to receptor binding and enzyme inhibition. It aids in understanding complex biological processes, particularly those involving neurotransmitter systems.

Case Study:

A study investigating the interaction of piperidine derivatives with sigma-1 receptors revealed their potential as novel therapeutic agents for pain management. These findings suggest that compounds like this compound could be further explored for their analgesic properties .

Material Science

Development of Advanced Materials:

In material science, this compound finds applications in developing advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to degradation.

Example Application:

Research has indicated that incorporating piperidine derivatives into polymer matrices can significantly improve mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

Detection and Quantification:

The compound is utilized in analytical methods for detecting and quantifying specific substances, improving accuracy and reliability in laboratory results.

Methodology Example:

High-performance liquid chromatography (HPLC) methods have been developed using this compound as a standard for the quantification of related piperidine derivatives in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. For instance, the nitro group in the benzene ring plays a significant role in inhibiting plasmepsin-II, a key enzyme in the life cycle of the malaria-causing parasite. This inhibition disrupts the parasite’s ability to process hemoglobin, ultimately leading to its death.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-(3-nitrophenoxy)piperidine hydrochloride and its analogs:

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents and Key Features |

|---|---|---|---|---|

| This compound | 125043-83-6 | C₁₁H₁₄N₂O₃·HCl | 258.7 | Phenoxy group with nitro at 3-position; direct attachment to piperidine |

| 1-(3-Methoxy-4-nitrophenyl)-4-piperidinamine HCl | - | C₁₂H₁₈ClN₃O₃ | 287.7 | Methoxy (3-position) and nitro (4-position) on phenyl; amine on piperidine |

| 4-[(2-Nitrophenoxy)methyl]piperidine HCl | 614730-50-6 | C₁₂H₁₆N₂O₃·HCl | 272.7 | Nitro at 2-position on phenoxy; phenoxy linked via methyl to piperidine |

| 4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine HCl | 1286264-66-1 | C₁₂H₁₅ClFN₂O₄ | 290.7 | Fluoro (2-position) and nitro (4-position) on phenoxy; methyl linker |

| 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl | - | C₁₁H₁₂ClFN₂O₃ | 290.7 | Fluoro (2-position) and nitro (4-position) on phenoxy; direct attachment to piperidine |

| 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine HCl | 1185178-18-0 | C₁₁H₂₂ClNO | 219.8 | Branched alkyl chain (3-methyl-2-butenyl) attached via methyl; no nitro group |

| (4-Chlorophenyl)(4-piperidinyl)methanone HCl | 55695-51-7 | C₁₂H₁₅Cl₂NO | 272.2 | Ketone linker between piperidine and chlorophenyl; chloro substituent at 4-position |

Key Differences in Functional Groups and Substituents

- Nitro Positional Isomerism: The target compound’s nitro group at the 3-position (meta) contrasts with analogs like 4-[(2-nitrophenoxy)methyl]piperidine HCl (nitro at 2-position) and 1-(3-methoxy-4-nitrophenyl)-4-piperidinamine HCl (nitro at 4-position) . Meta substitution reduces steric hindrance compared to ortho (2-position) but increases electron-withdrawing effects compared to para (4-position).

- Linker Variations: While the target compound has a direct phenoxy-piperidine bond, analogs like 4-[(2-nitrophenoxy)methyl]piperidine HCl use a methylene (-CH₂-) linker, altering steric bulk and electronic conjugation .

- Halogen vs.

Physicochemical Properties

- Solubility: Nitro groups generally decrease solubility in non-polar solvents due to increased polarity. For example, 4-[(3-methylbutoxy)methyl]piperidine HCl, with an alkyl chain, exhibits higher lipophilicity than nitro-substituted analogs .

- Molecular Weight: The target compound (MW 258.7) is lighter than analogs with methyl linkers (e.g., 272.7 for 4-[(2-nitrophenoxy)methyl]piperidine HCl) .

Research and Application Insights

Biological Activity

4-(3-Nitrophenoxy)piperidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, pharmacological effects, and relevant case studies that illustrate its applications in drug development.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a nitrophenoxy group. The presence of the nitro group enhances its reactivity and potential interactions with biological targets.

Chemical Formula

- Molecular Formula : CHClNO

- Molecular Weight : 232.67 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The nitrophenoxy moiety may facilitate hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Target Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter regulation and inflammatory responses. For example, it has been shown to interact with enzymes like cyclooxygenase (COX) and lipoxygenase, which are key players in the inflammatory process .

Biological Activity and Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Anti-inflammatory Activity : Studies have demonstrated that this compound can reduce inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.

- Analgesic Effects : Its analgesic properties have been noted in various pain models, indicating potential use in pain management therapies.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotection in models of neurodegenerative diseases, possibly through modulation of neurotransmitter pathways .

Case Studies

Several studies have investigated the efficacy and safety of this compound:

- In Vivo Studies on Pain Models :

- Inflammation Reduction :

- Neuroprotection in Neurodegenerative Models :

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes; metabolites exhibit varying biological activity.

- Excretion : Excreted mainly through urine as conjugated metabolites.

Summary Table of Biological Activity

Q & A

Q. Table 1: Representative Synthesis Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Solvent | Dichloromethane/THF | |

| Base | Triethylamine | |

| Temperature | 0–25°C | |

| Purification Method | Column chromatography |

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified safety goggles. Use NIOSH-approved respirators (e.g., P95) if dust/aerosols form .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation exposure .

- Storage : Store in airtight containers at 2–8°C in干燥, dark environments to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as hazardous waste .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6) identifies piperidine ring protons (δ 1.5–3.0 ppm) and nitrophenoxy aromatic signals (δ 7.5–8.5 ppm). Use DEPT-135 to confirm quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or nitrophenoxy groups) .

- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .

Advanced: How can reaction pathways involving this compound be mechanistically elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures (25–60°C) to determine activation energy (Arrhenius plots) .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track substituent stability during reduction reactions .

- Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to simulate transition states for nitrophenoxy displacement or piperidine ring conformations .

Advanced: How can computational methods optimize its reactivity in catalytic systems?

Methodological Answer:

- Reaction Design : Use ICReDD’s quantum chemical workflows to predict regioselectivity in cross-coupling reactions. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring .

- Solvent Effects : Simulate solvation free energies (COSMO-RS) to select solvents that stabilize intermediates (e.g., DMF vs. acetonitrile) .

Advanced: How should researchers resolve contradictions in stability data across studies?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS. Discrepancies may arise from impurities or residual solvents in synthesis batches .

- Cross-Validation : Replicate conflicting experiments using standardized protocols (e.g., USP <795> guidelines) to isolate variables like moisture content .

Advanced: What factors influence its stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffered solutions (pH 1–13). The nitro group stabilizes the compound under acidic conditions (pH <3), while alkaline conditions (pH >10) promote piperidine ring cleavage .

- Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations to mitigate oxidation of the nitrophenoxy moiety .

Advanced: What strategies are used to evaluate its biological activity in vitro?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement (³H-LSD) to measure IC₅₀ values. Piperidine derivatives often show nanomolar affinity .

- Cytotoxicity Profiling : Use MTT assays (HEK293 cells) to assess viability at 10–100 µM concentrations. Nitro groups may require metabolic activation (e.g., CYP450 enzymes) to exert toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.